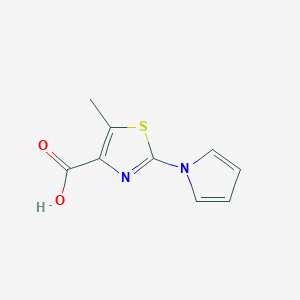![molecular formula C11H13N3S2 B2449299 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol CAS No. 871544-63-7](/img/structure/B2449299.png)
5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
The compound “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” belongs to the class of organic compounds known as thiadiazoles . Thiadiazoles are compounds containing a thiadiazole ring, which is a five-member aromatic ring made up of one sulfur atom, two nitrogen atoms, and two carbon atoms .
Molecular Structure Analysis
The molecular structure of a compound like this would be based on its IUPAC name. The “5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol” suggests that the compound has a thiadiazole ring with an amino-substituted ethyl-methylphenyl group at the 5-position and a thiol group at the 2-position .Chemical Reactions Analysis
The chemical reactions of this compound would depend on the functional groups present in the molecule. The amino and thiol groups are likely to be reactive. They may undergo reactions like alkylation, acylation, oxidation, and reduction .Applications De Recherche Scientifique
Structural Analysis and Comparison
Research by D. Lynch (2001) studied structures similar to 5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol. The focus was on comparing the packing modes and hydrogen-bonding associations of 2-amino-5-methyl-1,3,4-thiadiazole and 2-amino-5-ethyl-1,3,4-thiadiazole to understand their structural differences.
Synthesis and Pharmacological Evaluation
Shukla et al. (2012) explored bis-2-(5-phenylacetamido-1,2,4-thiadiazol-2-yl)ethyl sulfide analogs for kidney-type glutaminase inhibition, highlighting the structure-activity relationship in thiadiazole derivatives.
Antihypertensive Properties
Turner et al. (1988) synthesized 2-aryl-5-hydrazino-1,3,4-thiadiazoles, showing their potential as antihypertensive agents. This research provides insight into the therapeutic potential of thiadiazole derivatives.
Antimicrobial Synthesis
Sah et al. (2014) focused on synthesizing formazans from Mannich base of 5-(4-chlorophenyl amino)-2-mercapto-1,3,4-thiadiazole, evaluating their antimicrobial activity. This demonstrates the relevance of thiadiazole derivatives in antimicrobial research.
Corrosion Inhibition
Attou et al. (2020) studied a 1,3,4-thiadiazole derivative as a corrosion inhibitor for mild steel, indicating the potential industrial applications of such compounds.
Crystal Structure and DFT Studies
Dani et al. (2013) conducted X-ray and DFT studies on similar thiadiazole compounds, offering insights into their molecular structure and stability.
Antidepressant Activity
Yusuf et al. (2008) synthesized imine derivatives of 5-amino-1, 3, 4-thiadiazole-2-thiol and evaluated their antidepressant activity, contributing to the understanding of thiadiazole's potential in treating depression.
Antioxidant Activity
El Ashry et al. (2019) explored the antioxidant activity of 5-amino-2-alkyl/glycosylthio-1,3,4-thiadiazoles, suggesting their use as potential antioxidants in pharmaceutical applications.
Safety And Hazards
Orientations Futures
Propriétés
IUPAC Name |
5-(2-ethyl-6-methylanilino)-3H-1,3,4-thiadiazole-2-thione |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13N3S2/c1-3-8-6-4-5-7(2)9(8)12-10-13-14-11(15)16-10/h4-6H,3H2,1-2H3,(H,12,13)(H,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WENYRQHVSJLROL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=CC(=C1NC2=NNC(=S)S2)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13N3S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-[(2-Ethyl-6-methylphenyl)amino]-1,3,4-thiadiazole-2-thiol | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

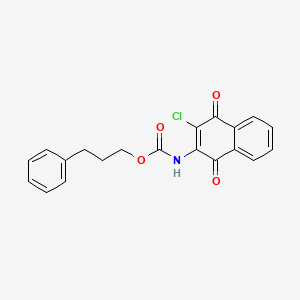
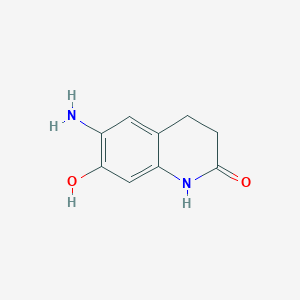
![2-Phenylmethoxy-N-[(4-thiophen-3-ylthiophen-2-yl)methyl]acetamide](/img/structure/B2449221.png)
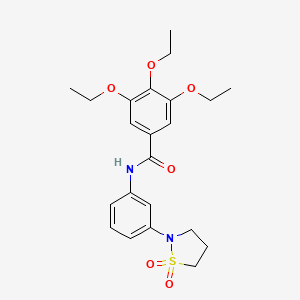

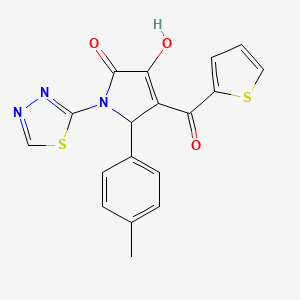

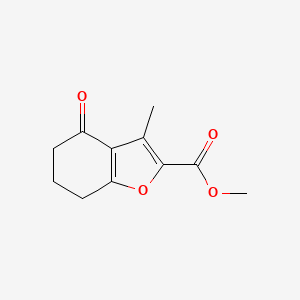
![5-Methyl-2,3-dihydrobenzo[b][1,4]dioxine-6-carboxylic acid](/img/structure/B2449229.png)
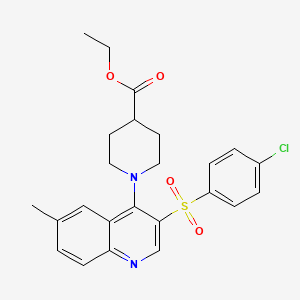
![4-(3,5-Dimethylpyrazol-1-yl)-6-[4-[(3-fluorophenyl)methyl]piperazin-1-yl]-2-methylpyrimidine](/img/structure/B2449231.png)
